molecular formula C15H12N2O2 B5645762 N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide

N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide

Cat. No.: B5645762
M. Wt: 252.27 g/mol
InChI Key: XHNGWOCUNBNAQR-UHFFFAOYSA-N
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Description

N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide typically involves the cyclization of 2-aminophenol with a suitable aldehyde or ketone, followed by acylation. One common method involves the reaction of 2-aminophenol with benzaldehyde in the presence of an acid catalyst to form 2-phenylbenzoxazole. This intermediate is then acylated with acetic anhydride to yield this compound .

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous flow reactors, with careful control of reaction conditions to ensure high yield and purity of the final product. Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used, and purification is achieved through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10(18)16-12-7-8-14-13(9-12)17-15(19-14)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNGWOCUNBNAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320695
Record name N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803149
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

312269-07-1
Record name N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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